molecular formula C7H11NO2 B13406169 Hypoglycin A

Hypoglycin A

Cat. No.: B13406169
M. Wt: 141.17 g/mol
InChI Key: OOJZCXFXPZGUBJ-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-3-[(1S)-2-methylidenecyclopropyl]propanoic acid is a unique organic compound characterized by its cyclopropyl group attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-[(1S)-2-methylidenecyclopropyl]propanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is a straightforward extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to the formation of the desired amino acid .

Industrial Production Methods: Industrial production of (2S)-2-amino-3-[(1S)-2-methylidenecyclopropyl]propanoic acid typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as continuous flow synthesis, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-3-[(1S)-2-methylidenecyclopropyl]propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation reactions can be facilitated by water radical cations within water microdroplets, achieving high yields under ambient conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve mild temperatures and pressures to maintain the integrity of the cyclopropyl group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions can produce primary amines .

Scientific Research Applications

(2S)-2-amino-3-[(1S)-2-methylidenecyclopropyl]propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying amino acid interactions and protein folding. In medicine, it has potential therapeutic applications due to its unique structural properties, which may allow it to interact with specific molecular targets .

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-[(1S)-2-methylidenecyclopropyl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group may confer unique binding properties, allowing the compound to modulate specific biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other amino acids with cyclopropyl groups, such as cyclopropylalanine and cyclopropylglycine. These compounds share structural similarities but differ in their specific functional groups and stereochemistry .

Uniqueness: What sets (2S)-2-amino-3-[(1S)-2-methylidenecyclopropyl]propanoic acid apart is its specific configuration and the presence of a methylidene group on the cyclopropyl ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(2S)-2-amino-3-[(1S)-2-methylidenecyclopropyl]propanoic acid

InChI

InChI=1S/C7H11NO2/c1-4-2-5(4)3-6(8)7(9)10/h5-6H,1-3,8H2,(H,9,10)/t5-,6-/m0/s1

InChI Key

OOJZCXFXPZGUBJ-WDSKDSINSA-N

Isomeric SMILES

C=C1C[C@H]1C[C@@H](C(=O)O)N

Canonical SMILES

C=C1CC1CC(C(=O)O)N

physical_description

Yellow solid;  [Merck Index]

Origin of Product

United States

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